molecular formula C14H21NO3 B13975321 (s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid

(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid

Cat. No.: B13975321
M. Wt: 251.32 g/mol
InChI Key: CBNNAKXJBDSSSD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

CBNNAKXJBDSSSD-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amino acid . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium bicarbonate

    Temperature: Room temperature to 0°C

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

(s)-3-Amino-2-(4-(tert-butoxy)benzyl)propanoic acid, often referred to as Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis methods, and various applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tert-butoxy group, which enhances its lipophilicity and steric properties. The molecular formula is C15H21NO4C_{15}H_{21}NO_4, and it has a molecular weight of 277.33 g/mol.

Structural Features

FeatureDescription
Molecular FormulaC15H21NO4
Molecular Weight277.33 g/mol
Key Functional GroupTert-butoxy group
LipophilicityHigh due to the bulky tert-butoxy substituent

Biological Activity

Research indicates that Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid exhibits significant biological activity, particularly in the following areas:

  • Peptide Synthesis : The compound is instrumental in developing peptide-based drugs and therapeutic agents due to its ability to participate in various coupling reactions.
  • Protein-Protein Interactions : It plays a role in studying interactions within biological systems, helping to elucidate its effects on cellular processes.
  • Enzyme-Substrate Dynamics : The structural features of the compound allow for specific interactions with enzymes, making it valuable for drug design.

Case Studies

  • Peptide-Based Drug Development : A study highlighted the use of Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid in synthesizing peptide analogs that exhibit enhanced stability and bioactivity compared to their non-protected counterparts.
  • Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions demonstrated that this compound could effectively modulate the activity of certain enzymes, suggesting potential therapeutic applications in enzyme-related disorders.

Synthesis Methods

The synthesis of Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid typically involves several key steps:

  • Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
  • Formation of Benzyl Derivative : The introduction of the 4-(tert-butoxy)benzyl group is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.

Synthesis Overview

StepDescription
Step 1: ProtectionBoc protection of amino group
Step 2: SubstitutionIntroduction of 4-(tert-butoxy)benzyl group
Step 3: PurificationChromatography for purification

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to Boc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid. These studies demonstrate that variations in the side chain significantly affect biological activity and pharmacokinetics.

Comparative Analysis

Compound NameBiological ActivityNotes
Boc-3-amino-2-benzylpropionic acidModerate activity in peptide synthesisSimpler structure without tert-butoxy
Boc-β-homophenylalanineHigh affinity for certain receptorsContains a phenyl group
(S)-3-Amino-2-tert-butoxycarbonylamino-propionic AcidSimilar reactivity but less bulkyDifferent protective group

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